molecular formula C5H10N2O3 B013958 N-Nitroso-N-methyl-4-aminobutyric acid CAS No. 61445-55-4

N-Nitroso-N-methyl-4-aminobutyric acid

Cat. No. B013958
CAS RN: 61445-55-4
M. Wt: 146.14 g/mol
InChI Key: SJLBIPLIGYWGJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

NMBA synthesis involves specific reactions and conditions. A method for the quantitative determination of NMBA using liquid chromatography–tandem mass spectrometry (LC-MS/MS) in certain substances has been developed, indicating its presence and quantity in complex mixtures (Xie, Guo, Mai, & Fan, 2022).

Molecular Structure Analysis

The molecular structure of NMBA and similar compounds is characterized using various spectroscopic methods. For instance, the NMR spectra of structurally related acyclic and cyclic N-nitroso-N-alkyl amino acids have been investigated, shedding light on the structural aspects of such compounds (Chow & Polo, 1981).

Scientific Research Applications

  • Use as a Protecting Group in Peptide Synthesis : N-nitroso function can act as a protecting group for secondary amino acids in the synthesis of depsipeptides. However, its general applicability is limited in N-alkylated peptides due to partial racemisation and frequent side reactions (Quitt, Studer, & Vogler, 1964).

  • Trace Analysis of N-nitroso Compounds : N-nitrosoamino acid methyl esters, including N-Nitroso-N-methyl-4-aminobutyric acid, are valuable for the trace analysis of N-nitroso compounds, providing crucial information on their structure and function (Röper & Heyns, 1974).

  • Enzymological and Pharmacological Applications : N-nitroethylenediamine, a mushroom product, is used as a GABA analog and is potentially useful for enzymological and pharmacological purposes as analogs of carboxylic acids (Alston, Porter, Seitz, & Bright, 1981).

  • Formation of N-nitroso Derivatives : Certain drugs like Niridazole and Tolbutamide produce N-nitroso derivatives, including N-nitrosamine, with the successful nitrosation of Tolbutamide only achieved with dinitrogen tetroxide in methylene chloride (Gold & Mirvish, 1977).

  • Study of Isomerization and Steric Factors : N-nitroso-N-alkyl amino acids possess the Z-configuration in the crystalline state and can isomerize to mixtures of Z- and E-isomers in solution, with their composition depending on steric factors (Chow & Polo, 1981).

  • Toxicity and Carcinogenicity Studies : Isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines show similar toxicity and carcinogenicity to their parent N-methyl-N-nitroso-benzylamine (MNBA) and demonstrate rapid detoxication (Schweinsberg, Döring, Kouros, & Rieth, 1979).

  • Blockage of Carcinogenic Compounds Formation : Ascorbic acid effectively blocks the formation of carcinogenic N-nitroso compounds when combined with certain drugs, potentially reducing the risk of in vivo formation from drugs (Mirvish, Wallcave, Eagen, & Shubik, 1972).

  • Synthetic Applications in Pharmaceuticals : There are several studies on the synthesis of N-methylated and N-alkylated amines, including the development of new synthetic approaches for enantioselective synthesis of -aminobutyric acid derivatives, which can be potentially used in pharmaceuticals (Senthamarai et al., 2018); (Reznikov, Golovin, & Klimochkin, 2013).

  • Formation in Food Fumigation : Methyl bromide can form N-methyl derivatives of various amino acids in food fumigation, potentially forming cancerogenic precursors (Dunkelberg, 1980).

  • Monitoring of Nitrosamine Impurities in Pharmaceuticals : Nitrosamine impurities, including those in long-term drugs like valsartan, are a known carcinogen and pose a serious public health concern, necessitating effective monitoring and control measures (Prculovska et al., 2022); (Li et al., 2021).

  • Quantitative Analysis in Pharmaceuticals : The development of sensitive analytical methods, like LC-MS/MS, aids in the quantitative analysis of N-Nitroso-N-methyl-4-aminobutyric acid in pharmaceutical products (Chidella, Dasari, & Anireddy, 2021); (Yang et al., 2020).

Safety And Hazards

NMBA is a known animal and potential human carcinogen . The U.S. Food and Drug Administration (FDA) has reported that the increased risk of cancer to patients with NMBA exposure is the same for NDMA exposure but less than the risk from NDEA exposure . Any presence of such impurities in drug products is not acceptable .

Future Directions

The FDA is conducting an extensive organic chemistry analysis to develop novel testing methods to detect additional nitrosamine impurities, including NMBA . This will help manufacturers and other regulators evaluate these products for any potential nitrosamine impurity .

properties

IUPAC Name

4-[methyl(nitroso)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBIPLIGYWGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040239
Record name Nitrosomethyl-3-carboxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-methyl-4-aminobutyric acid

CAS RN

61445-55-4
Record name 4-(Methylnitrosoamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61445-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(N-Nitroso-N-methylamino)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosomethyl-3-carboxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[methyl(nitroso)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
B Xie, D Guo, B Mai, J Fan - Molecules, 2022 - mdpi.com
N-nitroso-N-methyl-4-aminobutyric acid (NMBA) is the third N-nitrosamine impurity found in sartans. Herein, a sensitive and stable LC-MS/MS method with multiple reactions monitoring …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
Y ZOU - Chinese Pharmaceutical Journal, 2020 - pesquisa.bvsalud.org
OBJECTIVE: To establish a method to determine the genotoxic impurity, N-nitroso-N-methyl-4-aminobytyric acid, in losartan potassium using high performance liquid chromatography …
Number of citations: 1 pesquisa.bvsalud.org
KS Chidella, VB Dasari, J Anireddy - American Journal of Analytical …, 2021 - scirp.org
… The retention times of impurities N-Nitroso dimethyl amine (NDMA), N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), N-Nitroso diethyl amine (NDEA), N-Nitroso Ethyl Iso propylamine (…
Number of citations: 11 www.scirp.org
I Grgičević - 2023 - zir.nsk.hr
… , N-nitrosodiethylamine, N-nitroso-N-methyl-4-aminobutyric acid, N-nitrosoethylisopropylamine… For N-nitroso-N-methyl-4-aminobutyric acid, satisfactory detector sensitivity was achieved …
Number of citations: 2 zir.nsk.hr
M Gohil, YM Baj - 2023 - researchgate.net
… have been tested for carcinogenicity and have shown carcinogenic activities N-nitroso-dimethylamine (NDMA), N-nitroso-diethylamine (NDEA), N-nitroso-N-methyl-4aminobutyric acid (…
Number of citations: 0 www.researchgate.net
K Li, K Ricker, FC Tsai, CYJ Hsieh, G Osborne… - International journal of …, 2021 - mdpi.com
… contaminants include the carcinogens NDMA (N-nitrosodimethylamine) and NDEA (N-nitrosodiethylamine) and the animal tumorigen NMBA (N-nitroso-N-methyl-4-aminobutyric acid). …
Number of citations: 46 0-www-mdpi-com.brum.beds.ac.uk
M Prculovska, J Acevska… - Macedonian …, 2022 - pdfs.semanticscholar.org
… (Nnitrosodimethylamine), NDEA (N-nitrosodiethylamine) and NMBA (N-nitroso-N-methyl-4-aminobutyric acid), are organic compounds containing the nitroso functional group. …
Number of citations: 3 pdfs.semanticscholar.org
J Yang, W Ye, CD Sommers, JD Rodriguez, DA Keire - The AAPS Journal, 2020 - Springer
… -diisopropylamine (NDIPA), N-nitroso-di-n-propylamine (NDPA), N-nitroso-methylphenylamine (NMPA), N-nitroso-di-n-butylamine (NDBA) and N-nitroso-N-methyl-4-aminobutyric acid (…
SH Chang, CC Chang, LJ Wang, WC Chen… - Journal of Food and …, 2020 - ncbi.nlm.nih.gov
… N-nitrosodiisopropanolamine (NDiPLA), N-nitroso-N-methyl-4-aminobutyric acid (NMBA), N-… -d 8 (NDELA-d 8 ), and N-nitroso-N-methyl-4-aminobutyric acid-d 3 (NMBA-d 3 ) were …
J Zhang, SD Selaya, D Shakleya, A Mohammad… - Journal of …, 2023 - Elsevier
… On March 1st, 2019, FDA announced the first ARB recall of a drug product, losartan, because of the presence of a third nitrosamine impurity, N-nitroso-N-methyl-4-aminobutyric acid (…

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